molecular formula C7H10O3 B13013203 2-(3-Methoxycyclobutylidene)acetic acid

2-(3-Methoxycyclobutylidene)acetic acid

Cat. No.: B13013203
M. Wt: 142.15 g/mol
InChI Key: RUQUEJVMMZQLBM-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclobutylidene)acetic acid is an organic compound with the molecular formula C7H10O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclobutylidene)acetic acid can be achieved through several methods. One common approach involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C . This method yields high purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes. The most common procedure by industrial standards is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts, producing amounts of up to 95% and space-time yields of 150 g · 1 −1 h −1 .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycyclobutylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxycyclobutylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methoxycyclobutylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: A derivative of acetic acid with a methoxy group.

    2-Methoxyethanol: An alcohol with a methoxy group.

    3-Methoxybenzoic acid: A benzoic acid derivative with a methoxy group.

Uniqueness

2-(3-Methoxycyclobutylidene)acetic acid is unique due to its cyclobutylidene structure, which imparts distinct chemical and physical properties compared to other methoxy-substituted compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-methoxycyclobutylidene)acetic acid

InChI

InChI=1S/C7H10O3/c1-10-6-2-5(3-6)4-7(8)9/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

RUQUEJVMMZQLBM-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=CC(=O)O)C1

Origin of Product

United States

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